5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Overview
Description
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is an organic compound primarily used as a building block in organic synthesis. It is known for its reactive aldehyde group, which allows for facile derivatization and incorporation into larger molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out between 5-chloro-2-hydroxybenzaldehyde and 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzoic acid.
Reduction: 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde
- 5-chloro-2-[2-(4-chlorophenoxy)ethoxy]benzaldehyde
- 5-chloro-2-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
Uniqueness
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is unique due to the presence of the 4-methylphenoxy group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-12-2-5-15(6-3-12)19-8-9-20-16-7-4-14(17)10-13(16)11-18/h2-7,10-11H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRMYAMWMRUTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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